molecular formula C10H10N2O2 B1387878 ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 800401-64-3

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1387878
M. Wt: 190.2 g/mol
InChI Key: AMDUQHCPGUSRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 800401-64-3 . It has a molecular weight of 190.2 and its molecular formula is C10H10N2O2 . The compound is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a number of physical and chemical properties. It has a molar refractivity of 52.18 and a topological polar surface area (TPSA) of 54.98 Ų . It is also predicted to have high gastrointestinal absorption and is BBB permeant .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
  • Methods of Application : The compound is used as a base to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives are then tested for their inhibitory activity against FGFR1, 2, and 3 .
  • Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Mitotic Kinase Inhibition

  • Scientific Field : Cell Biology
  • Summary of the Application : The compound is used in the design of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1), which is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
  • Methods of Application : The compound is used as a scaffold in the design of potent and selective MPS1 inhibitors. The design is guided by structure-based design and cellular characterization of MPS1 inhibition .
  • Results or Outcomes : The research led to the discovery of CCT251455, a potent and selective MPS1 inhibitor. This inhibitor stabilizes an inactive conformation of MPS1 that is incompatible with ATP and substrate-peptide binding .

Application in Colchicine-Binding Site Inhibition

  • Scientific Field : Pharmacology
  • Summary of the Application : The compound is used in the design, synthesis, and bioevaluation of derivatives as colchicine-binding site inhibitors with potent anticancer activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Diabetes Treatment

  • Scientific Field : Endocrinology
  • Summary of the Application : The compound is used in the design of drugs for the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Antibacterial, Antifungal, and Antiviral Activities

  • Scientific Field : Microbiology
  • Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized from the compound, exhibited more antibacterial, antifungal, and antiviral activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Kinase Inhibition

  • Scientific Field : Biochemistry
  • Summary of the Application : 5H-pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized from the compound, showed more activity on kinase inhibition .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Drug Production

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound is used in the production of various drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Bioactive Molecule Design

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The compound is used in the design of bioactive molecules. Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .
  • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Application in FGFR Targeting

  • Scientific Field : Oncology
  • Summary of the Application : The compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUQHCPGUSRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659997
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

CAS RN

800401-64-3
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Stachel, JM Sanders, DA Henze… - Journal of Medicinal …, 2014 - ACS Publications
We have identified several series of small molecule inhibitors of TrkA with unique binding modes. The starting leads were chosen to maximize the structural and binding mode diversity …
Number of citations: 72 pubs.acs.org

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